Chlorine heptoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

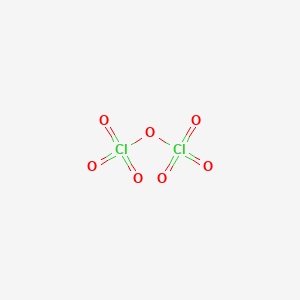

Chlorine heptoxide (Cl2O7) is a highly reactive and unstable compound that belongs to the family of chlorine oxides. It is a colorless, oily liquid that is highly explosive and can decompose violently upon heating or contact with organic matter. Chlorine heptoxide is a potent oxidizing agent and has been extensively studied for its applications in various scientific research fields.

Wissenschaftliche Forschungsanwendungen

Vibrational Spectrum Analysis

Chlorine heptoxide (Cl2O7) has been studied for its vibrational spectrum in different phases. Witt and Hammaker (1973) investigated its infrared and Raman spectra in vapor, liquid, and solid states, focusing on its fundamental vibrations and thermodynamic properties (Witt & Hammaker, 1973).

Pyrolysis and Mass Spectrometry

Fisher (1968) analyzed the pyrolysis of Cl2O7, examining its decomposition products through mass spectrometry. This study provided insights into the bond dissociation energies and ionization potentials of compounds formed during Cl2O7 pyrolysis (Fisher, 1968).

Raman Spectroscopy

Further analysis of the Raman spectrum of Cl2O7 was conducted by Witt and Hammaker (1970), focusing on the skeletal vibrations of the molecule (Witt & Hammaker, 1970).

Industrial Applications

Mendiratta, Dotson, and Brooker (2005) discussed the use of perchlorates, derived from chlorine heptoxide, in various industrial applications such as rocket propellants, explosives, and in oxygen-generation systems (Mendiratta, Dotson, & Brooker, 2005).

Electrochemical Studies

Monteiro et al. (2021) reviewed the electrochemical production of chlorine dioxide from chlorates and hydrogen peroxide, highlighting the relevance of Cl2O7 in the context of water treatment and disinfection (Monteiro et al., 2021).

Alternatives to Chlorine Disinfection

Meireles, Giaouris, and Simões (2016) discussed alternative disinfection methods to chlorine in the fresh-cut industry, highlighting the environmental and health concerns associated with chlorine-based compounds (Meireles, Giaouris, & Simões, 2016).

Sensitivity in Liquid Propellants

Tulis and Erikson (1966) investigated the sensitivity of liquid propellants like chlorine heptoxide, focusing on its behavior under various conditions (Tulis & Erikson, 1966).

Environmental Impact

Mostafa et al. (2018) examined the evolution of chlorine species during electrochlorination, considering the environmental impact of volatile species produced during water treatment processes (Mostafa et al., 2018).

Analytical Methods for Determination

Tzanavaras, Themelis, and Kika (2007) reviewed analytical methods for determining chlorine dioxide, a product of chlorine heptoxide, in various contexts (Tzanavaras, Themelis, & Kika, 2007).

Eigenschaften

CAS-Nummer |

12015-53-1 |

|---|---|

Produktname |

Chlorine heptoxide |

Molekularformel |

Cl2O7 |

Molekulargewicht |

182.9 g/mol |

IUPAC-Name |

perchloryl perchlorate |

InChI |

InChI=1S/Cl2O7/c3-1(4,5)9-2(6,7)8 |

InChI-Schlüssel |

SCDFUIZLRPEIIH-UHFFFAOYSA-N |

SMILES |

O=Cl(=O)(=O)OCl(=O)(=O)=O |

Kanonische SMILES |

O=Cl(=O)(=O)OCl(=O)(=O)=O |

Andere CAS-Nummern |

12015-53-1 |

Herkunft des Produkts |

United States |

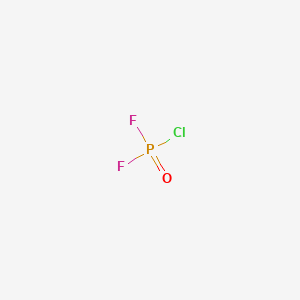

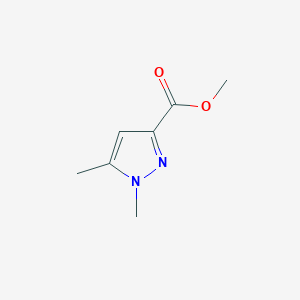

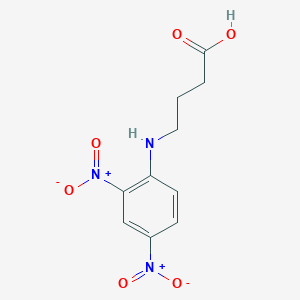

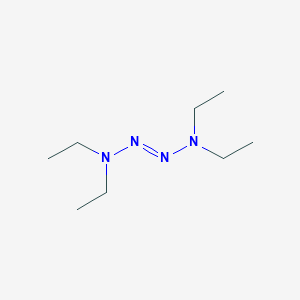

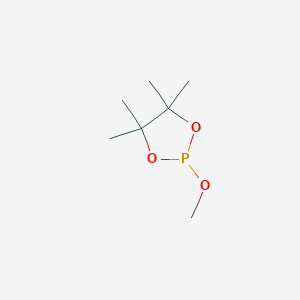

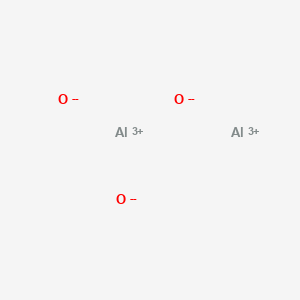

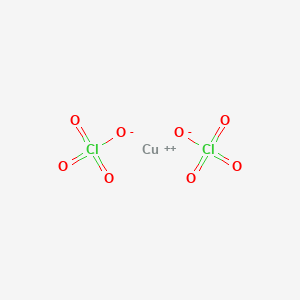

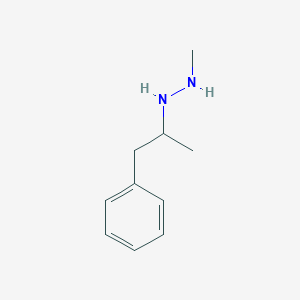

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)

![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)